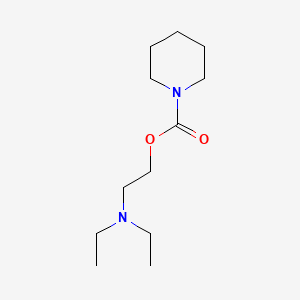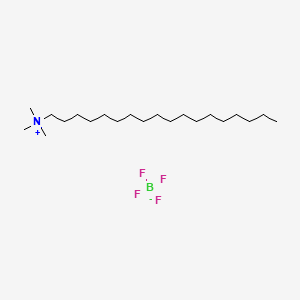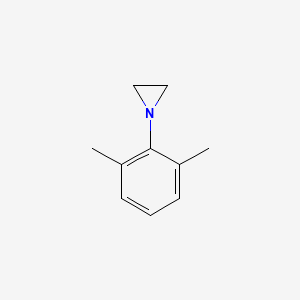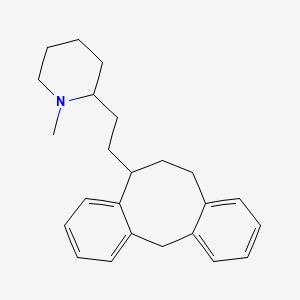![molecular formula C18H13NO2S B14452778 6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one CAS No. 78489-98-2](/img/structure/B14452778.png)
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse biological activities and have been widely used in various fields such as dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . This reaction yields an intermediate, which is then subjected to further reactions to introduce the ethylsulfanyl group. The reaction conditions often involve the use of palladium-catalyzed Buchwald-Hartwig amination reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with cellular targets. It is believed to inhibit certain enzymes and proteins, leading to its antimicrobial and antitumor effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic properties .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-5H-benzo[a]phenoxazin-5-one
- 6-Chloro-5H-benzo[a]phenoxazin-5-one
- 6-Methyl-5H-benzo[a]phenothiazin-5-one
Uniqueness
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications .
Propiedades
Número CAS |
78489-98-2 |
|---|---|
Fórmula molecular |
C18H13NO2S |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
6-ethylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C18H13NO2S/c1-2-22-18-16(20)12-8-4-3-7-11(12)15-17(18)21-14-10-6-5-9-13(14)19-15/h3-10H,2H2,1H3 |
Clave InChI |
UVRNUDYVRLOOHK-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)

![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)

![3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14452708.png)



![{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14452738.png)
![1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14452743.png)




